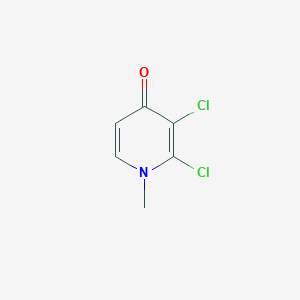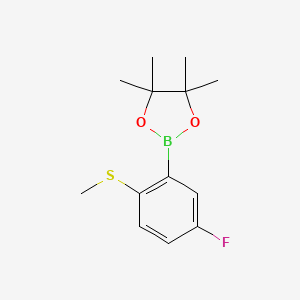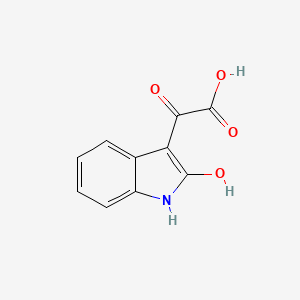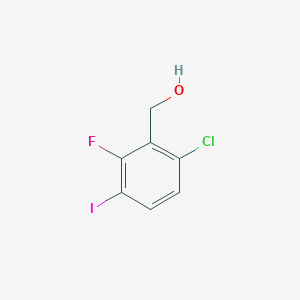
2,6-二甲基-4-异丙氧基苯酚
描述
2,6-Dimethyl-4-isopropoxyphenol is a phenolic compound with a molecular weight of 180.25 . It is also known by its IUPAC name, 4-isopropoxy-2,6-dimethylphenol . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-4-isopropoxyphenol involves a multistep synthetic route . The structures of the synthesized intermediates and the final compound are established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-isopropoxyphenol is represented by the InChI code 1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 . Further analysis of the molecular structure would require more specific data.Physical And Chemical Properties Analysis
2,6-Dimethyl-4-isopropoxyphenol has a molecular weight of 180.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties would require more specific data.科学研究应用
Chemical Synthesis
“2,6-Dimethyl-4-isopropoxyphenol” is a chemical compound with the CAS Number: 1449008-20-1 . It is used in various chemical synthesis processes due to its unique structure and properties .
Supercritical Water Oxidation
Supercritical water oxidation has emerged as a promising technique for the removal of aromatic compounds, which are difficult to remove by conventional wastewater treatment processes . In this context, “2,6-Dimethyl-4-isopropoxyphenol” has been used to investigate the decomposition mechanism of aromatic compounds in supercritical water .
Environmental Pollution Study
“2,6-Dimethyl-4-isopropoxyphenol” is listed as a priority pollutant by the US Environmental Protection Agency due to its toxicity, carcinogenicity, and high solubility in water . Therefore, it is often used in studies related to environmental pollution and its mitigation .
Optimization of Wastewater Treatment
The compound has been used in studies to optimize different effective parameters such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient on the removal of aromatic pollutants from wastewater .
Reaction Mechanism Study
The reaction mechanism for the degradation of “2,6-Dimethyl-4-isopropoxyphenol” has been elucidated by molecular dynamics simulation and reactive force field . This helps in understanding the free radical mechanism followed by supercritical water oxidation .
Material Science
In material science, “2,6-Dimethyl-4-isopropoxyphenol” has been used in the design of stable and conductive Anion Exchange Membrane (AEM) material . The compound was used in an atom transfer radical coupling reaction, demonstrating a strategy for designing a stable and conductive AEM material .
安全和危害
作用机制
Target of Action
The primary targets of 2,6-Dimethyl-4-isopropoxyphenol are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
属性
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOWJKMKNLHKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)
![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)



